molecular formula C13H22FN5O2 B2357125 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide CAS No. 2101200-87-5

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Katalognummer B2357125
CAS-Nummer: 2101200-87-5
Molekulargewicht: 299.35
InChI-Schlüssel: CVZSGJAQAUHPDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of MAP4K4 has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation.

Wirkmechanismus

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide inhibits the activity of MAP4K4 by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to the inhibition of various cellular processes that are regulated by MAP4K4.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It has low selectivity for MAP4K4 and can inhibit other kinases, which can lead to off-target effects. Additionally, its potency is relatively low compared to other kinase inhibitors.

Zukünftige Richtungen

There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective inhibitors of MAP4K4. Another area of interest is the investigation of the role of MAP4K4 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, could be explored to enhance its therapeutic effects. Finally, the development of this compound as a clinical drug could be pursued, although further research is needed to determine its safety and efficacy in humans.

Synthesemethoden

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydride, sodium borohydride, and various solvents. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models for various diseases. In cancer, inhibition of MAP4K4 has been shown to have anti-tumor effects in various cancer types, including breast, lung, and pancreatic cancer. In diabetes, inhibition of MAP4K4 has been shown to improve glucose tolerance and insulin sensitivity in preclinical models. In inflammation, inhibition of MAP4K4 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Eigenschaften

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN5O2/c14-2-5-19-10-11(15)12(17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZSGJAQAUHPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NN(C=C2N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.